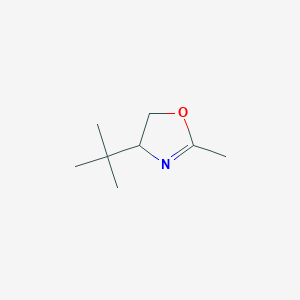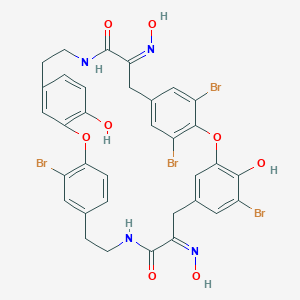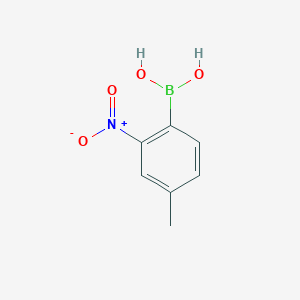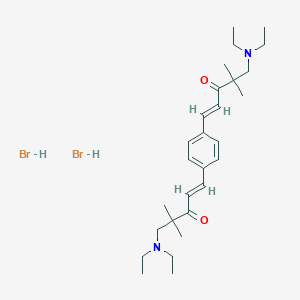
唑吡啶
描述
Zolpyridine is a small organic molecule which has been used in various scientific research applications since the early 1960s. It is an important compound in the field of pharmaceutical and biomedical research due to its unique properties. Zolpyridine has a wide range of biochemical and physiological effects, which can be used to study various biological processes.
科学研究应用
药代动力学和药效学:唑吡坦是一种咪唑吡啶类药物,一种在大脑中作用于苯二氮卓脂肪酸受体ω1亚型的非苯二氮卓类催眠药物。它以快速起效和短半衰期而闻名,主要用于治疗失眠(Langtry & Benfield, 1990)。
行为药理学:尽管唑吡坦具有独特的神经药理学特征,但其行为药理学特征与苯二氮卓类药物的特征通常相似。这包括强化效应、滥用潜力、影响表现的效果以及产生生理依赖的效果(Rush, 1998)。
运动障碍的治疗:据报道,唑吡坦已被证实可以改善患有各种运动障碍的患者的运动症状,包括帕金森病,在服用唑吡坦后表现出改善的无动力症,而不会引起睡眠或意识改变(Kim, 2015)。
与GABA-A受体的相互作用:唑吡坦结合在GABA-A受体的细胞外N-末端α/γ亚基界面处,其结合特性与经典苯二氮卓类药物有显著不同,导致对GABARs高亲和力结合的不同要求(Sancar et al., 2007)。
神经生理学效应:唑吡坦对不同的脑电图成分显示出不同的影响,表明它首先增强或保留初始定向,然后减少资源分配,影响N2和P3的潜伏期和振幅。这种特征可能与其他镇静催眠药物有所不同(Lucchesi et al., 2005)。
在高海拔下的睡眠模式影响:已经证明唑吡坦可以改善高海拔下的睡眠特征,导致入睡潜伏期缩短,慢波睡眠持续时间增加,而不会显著影响呼吸参数(Beaumont et al., 1996)。
作用机制
Target of Action
Zolpyridine, a pyridine-based compound, has been found to have significant clinical and biological implementation . Pyridine scaffolds have been detected in most relevant drug molecules, providing a great possibility for treatment . .
Mode of Action
It is known that pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer . This suggests that Zolpyridine may interact with its targets in a way that influences these biological processes.
Biochemical Pathways
For instance, purine and pyrimidine metabolism pathways involve a series of well-regulated sequential biochemical reactions with metabolite conversion
Result of Action
Pyridine-based molecules have been reported to have significant clinical diversity, including cytotoxic properties against tumor cells
Action Environment
It is known that environmental factors can influence the photodegradation and detection of certain compounds
属性
IUPAC Name |
4-methyl-N-(5-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-3-6-12(7-4-10)14(17)16-13-8-5-11(2)9-15-13/h3-9H,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFFPKCKCRTTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188466 | |
| Record name | Zolpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349122-64-1 | |
| Record name | Zolpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349122641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zolpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZOLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4110Y27I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Zolpyridine and how is it formed?
A: Zolpyridine is a degradation product of Zolpidem Tartrate, a medication used to treat insomnia. It is formed through the degradation of Zolpidem Tartrate under various stress conditions, particularly acidic or basic hydrolysis. [, ] This degradation pathway is also observed under photolytic conditions, suggesting it's a significant product of Zolpidem Tartrate breakdown. []
Q2: How can Zolpyridine be identified and quantified?
A2: Researchers employed several analytical techniques to identify and quantify Zolpyridine in degraded Zolpidem Tartrate samples.
- LC-MS (Liquid Chromatography-Mass Spectrometry): This technique allowed for the separation of Zolpyridine from other degradation products and the parent drug, followed by its identification based on its mass-to-charge ratio (m/z). The m/z value of 227 was attributed to Zolpyridine. [, ]
- LC-DAD (Liquid Chromatography with Diode Array Detection): This method enabled the separation and detection of Zolpyridine based on its unique UV-Vis absorption spectrum. This method, while not providing structural information, can be useful for quantitative analysis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]heptane-2,3-dithiol](/img/structure/B138187.png)













